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molecular formula C9H11ClO2 B185256 3,5-Dimethoxybenzyl chloride CAS No. 6652-32-0

3,5-Dimethoxybenzyl chloride

Cat. No. B185256
M. Wt: 186.63 g/mol
InChI Key: CCAWDIFJOBKBSE-UHFFFAOYSA-N
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Patent
US04310529

Procedure details

Over a period of 20 minutes a solution of 150 g (1.26 moles) of thionyl chloride in 0.65 l of ether was added to 100 g (0.59 moles) of 3,5-dimethoxybenzyl alcohol and 6.6 ml of pyridine in 1.35 l of ether. After stirring for 3 hr the solution containing the product was separated from the residual dark oil, concentrated, and the crude product was redissolved in 1 l of ether, washed with water (3×250 ml), dried (brine, magnesium sulfate), filtered, and reconcentrated to give a dark oil which was vacuum distilled: b.p. 115°-118° C. at 0.4 mm Hg. Upon standing, fractions containing the desired compound solidified to give 95.3 g (86%) of white solid, m.p. 43°-45° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.65 L
Type
solvent
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1)[CH2:10]O.N1C=CC=CC=1>CCOCC>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1)[CH2:10][Cl:3]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(CO)C=C(C1)OC
Name
Quantity
6.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.65 L
Type
solvent
Smiles
CCOCC
Name
Quantity
1.35 L
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hr the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing the product
CUSTOM
Type
CUSTOM
Details
was separated from the residual dark oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was redissolved in 1 l of ether
WASH
Type
WASH
Details
washed with water (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (brine, magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a dark oil which
DISTILLATION
Type
DISTILLATION
Details
distilled
ADDITION
Type
ADDITION
Details
fractions containing the desired compound

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(CCl)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 95.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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